ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-3-21-16(20)13-10-17-19-11(2)9-14(18-15(13)19)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYAKQRHDBYXSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4-difluoro-1-phenylbutane-1,3-dione . This reaction is carried out under controlled conditions to ensure regioselectivity and high yield. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, leading to several therapeutic applications:
- Selective Peripheral Benzodiazepine Receptor Ligands : The compound exhibits affinity for peripheral benzodiazepine receptors, which are implicated in anxiety and neurodegenerative disorders. This interaction suggests potential use in treating anxiety-related conditions .
- COX-2 Inhibitors : It has shown promise as a COX-2 selective inhibitor, which is beneficial in managing inflammation and pain without the gastrointestinal side effects associated with non-selective NSAIDs .
- HMG-CoA Reductase Inhibitors : The compound has also been noted for its ability to inhibit HMG-CoA reductase, an enzyme crucial in cholesterol synthesis. This action positions it as a candidate for cholesterol-lowering therapies .
Synthesis and Derivatives
The synthesis of this compound involves the condensation of 5-amino-3-arylpyrazoles with ethyl 2,4-dioxopentanoate. This method allows for the creation of various derivatives that can be tailored for specific biological activities .
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 5-amino-3-arylpyrazole + ethyl 2,4-dioxopentanoate | THF, heat | 69% |
| 2 | Ethyl ester + LiOH | Room temperature | 89% |
Pharmacological Studies
Several studies have documented the pharmacological properties of this compound:
Case Study: Antihypertensive Activity
In a study comparing various pyrazolo[1,5-a]pyrimidine derivatives, ethyl 7-methyl-5-phenyl derivative demonstrated significant antihypertensive effects in animal models. The results indicated that it was more effective than traditional treatments like losartan .
Table 2: Pharmacological Comparison
| Compound | Activity | Model Used | Result |
|---|---|---|---|
| This compound | Antihypertensive | Spontaneously Hypertensive Rats (SHRs) | More effective than losartan |
| Losartan | Antihypertensive | SHRs | Standard control |
Future Directions and Research Opportunities
The ongoing research into this compound indicates its potential as a lead compound in drug development. Future studies should focus on:
- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects.
- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans.
Mechanism of Action
The mechanism of action of ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects, particularly in cancer treatment .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomer: Ethyl 5-Methyl-7-Phenylpyrazolo[1,5-a]Pyrimidine-3-Carboxylate
- Structural Variation: Swaps methyl (position 7) and phenyl (position 5) groups.
- Synthesis Yield: 52% (vs. 13% for the target compound), suggesting steric/electronic advantages during cyclization ().
- ¹H NMR (DMSO-d₆): δ 1.33 (t, 3H), 2.68 (s, 3H), 4.31 (q, 2H), 7.40–8.57 (aromatic protons) .
- Implications: Higher yield indicates substituent positioning significantly impacts reaction efficiency.
Halogen-Substituted Derivatives
(a) Ethyl 7-(Difluoromethyl)-5-(4-Methoxyphenyl)Pyrazolo[1,5-a]Pyrimidine-3-Carboxylate
- Substituents: Difluoromethyl (position 7), 4-methoxyphenyl (position 5).
- Molecular Weight: 347.32 g/mol (vs. ~294.33 g/mol for the target compound) ().
(b) Ethyl 5-Cyclopropyl-7-(Trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-Carboxylate
Amino and Cyano-Functionalized Derivatives
(a) Ethyl 7-Amino-3-Cyanopyrazolo[1,5-a]Pyrimidine-6-Carboxylate
- Substituents: Amino (position 7), cyano (position 3).
- Properties: Polar groups increase solubility but reduce logP ().
- Safety Data: Requires handling precautions (GHS compliance) due to reactivity .
(b) Ethyl 6-Amino-5-(4-Chlorophenyl)-7-(Thiophen-2-yl)Pyrazolo[1,5-a]Pyrimidine-3-Carboxylate
Methoxy-Substituted Analogs
Comparative Data Table
Key Findings and Implications
Substituent Positioning: Isomers with phenyl at position 7 (vs. 5) exhibit higher synthetic yields, suggesting steric or electronic advantages during cyclization ().
Functional Groups: Amino and cyano groups improve solubility but may limit membrane permeability ().
Therapeutic Potential: Fluorinated analogs are prioritized in drug discovery for their metabolic stability and bioavailability ().
Biological Activity
Overview
Ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its potential as enzyme inhibitors and anticancer agents.
Chemical Structure and Properties
The compound features a fused ring structure comprising both pyrazole and pyrimidine rings. Its chemical formula is with a molecular weight of approximately 281.31 g/mol. The structural characteristics contribute to its biological activity, making it a valuable scaffold in drug development.
This compound acts primarily by inhibiting specific enzymes involved in various biochemical pathways. It has been shown to bind to the active sites of target enzymes, thereby blocking their activity. This inhibition can disrupt cellular processes, particularly those related to cancer cell proliferation.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to:
- Inhibit Tumor Growth : The compound effectively reduces the growth of various cancer cell lines, including MCF-7 (breast cancer) and others.
- Induce Apoptosis : It promotes programmed cell death in cancer cells by disrupting their cell cycle progression.
- Suppress Cell Migration : The compound inhibits the migration of cancer cells, which is crucial in preventing metastasis.
Table 1 summarizes the findings from various studies on its anticancer effects:
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 3–10 | Apoptosis induction, G1/S phase arrest | |
| Various | Variable | Enzyme inhibition | |
| HeLa | Not specified | Tumor growth inhibition |
Enzyme Inhibition
The compound has been identified as a selective inhibitor of several enzymes:
- COX-2 Inhibitors : It shows potential in inhibiting cyclooxygenase enzymes, which are involved in inflammation and pain.
- HMG-CoA Reductase Inhibitors : This action suggests a role in cholesterol management and cardiovascular health.
These activities are critical for developing therapeutic agents targeting inflammatory diseases and metabolic disorders.
Case Studies
One notable case study involved the evaluation of this compound in an animal model of breast cancer. The study demonstrated that treatment with this compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers within the tumor tissue.
Q & A
Q. What are the standard synthetic routes for ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing 5-amino-3-arylpyrazole derivatives with β-ketoesters (e.g., ethyl 2,4-dioxopentanoate) in ethanol. For example, a related isomer (ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate) was prepared by heating 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate in ethanol, followed by purification via silica gel chromatography and recrystallization . Yield optimization requires precise control of temperature, solvent polarity, and stoichiometry. Polar aprotic solvents like DMSO may enhance reactivity, while prolonged reflux can degrade sensitive substituents .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D variants) is critical for confirming substituent positions and ring fusion. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography provides unambiguous structural confirmation, as demonstrated for the 5-carboxylate isomer . Infrared (IR) spectroscopy identifies functional groups like carbonyls (C=O stretch ~1700 cm⁻¹). High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) monitors purity, with deviations in retention times signaling impurities .
Q. What are the common chemical modifications performed on this compound to enhance its pharmacological properties?
Key modifications include:
- Ester hydrolysis : Converting the ethyl ester to a carboxylic acid improves water solubility for biological assays.
- Substituent replacement : Replacing the phenyl group with cyclopropyl or trifluoromethyl groups (as in related derivatives) enhances metabolic stability and target affinity .
- Coupling reactions : Amidation or alkylation at the 3-carboxylate position diversifies bioactivity, as seen in pyrazolo[1,5-a]pyrimidine carboxamides with PI3K inhibitory activity .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve scalability and purity?
- Computational reaction design : Tools like quantum chemical calculations predict optimal reaction pathways, minimizing trial-and-error experimentation. For example, the ICReDD initiative integrates computational and experimental data to refine conditions (e.g., solvent choice, catalyst use) .
- Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions during cyclization .
- Green chemistry : Replace ethanol with biodegradable solvents (e.g., cyclopentyl methyl ether) and employ catalytic reagents to reduce waste .
Q. What strategies resolve contradictions in biological activity data across studies involving pyrazolo[1,5-a]pyrimidine derivatives?
- Structure-activity relationship (SAR) studies : Compare derivatives with systematic substituent changes. For instance, replacing the 7-methyl group with halogens (e.g., Cl, Br) alters enzyme inhibition profiles .
- Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities, resolving discrepancies in reported IC₅₀ values .
- Meta-analysis : Cross-reference data from multiple sources (e.g., PubChem, crystallographic databases) to identify outliers caused by assay variability .
Q. How do computational approaches aid in designing novel derivatives based on this compound’s core structure?
- Molecular docking : Predict interactions with targets like PI3K or COX-2 using software (e.g., AutoDock Vina). The trifluoromethyl group in related analogs shows enhanced binding via hydrophobic interactions .
- ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, bioavailability) to prioritize synthesizable candidates .
- Reaction path searching : Quantum mechanics/molecular mechanics (QM/MM) simulations identify energetically favorable pathways for introducing substituents like difluoromethyl or methoxyphenyl groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
